molecular formula C19H25N5O B2423434 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide CAS No. 1904222-71-4

1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Cat. No. B2423434
CAS RN: 1904222-71-4
M. Wt: 339.443
InChI Key: WMZXWCIXJYXPMZ-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • This compound is used in the synthesis of various heterocyclic compounds. For example, Dotsenko et al. (2012) discussed the synthesis of N,S-containing heterocycles using a similar compound, emphasizing its role in producing carboxamides with potential biological activities. These heterocycles are significant in the development of new drugs with antimicrobial properties (Dotsenko, Krivokolysko, & Litvinov, 2012).

Bioactivity Studies

  • In the realm of bioactivity studies, compounds like 1-Methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide have been isolated from plants and evaluated for their antituberculosis and antiplasmodial activities. Rukachaisirikul et al. (2004) isolated similar compounds from Piper sarmentosum, demonstrating their significant potential in treating infectious diseases (Rukachaisirikul et al., 2004).

Molecular Interaction Studies

  • Another important application is in the study of molecular interactions, such as the investigation by Shim et al. (2002) into how similar compounds interact with cannabinoid receptors. This research is crucial for understanding the mechanisms of drug action and for designing new therapeutic agents (Shim et al., 2002).

DNA Interaction Studies

  • Additionally, such compounds are studied for their interaction with DNA. For instance, Wade et al. (1992) designed peptides based on similar structures to bind specifically to certain DNA sequences. This type of research is vital for developing new drugs that target genetic material, such as anticancer or antiviral drugs (Wade, Mrksich, & Dervan, 1992).

Antimicrobial Agent Development

  • The development of new antimicrobial agents is another application area. Al-Omar and Amr (2010) synthesized Schiff bases derived from pyridine-2,6-carboxamide, highlighting the potential of such compounds in combating microbial resistance (Al-Omar & Amr, 2010).

properties

IUPAC Name

1-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-4-7-17(23)19(25)20-15-8-11-24(12-9-15)18-13-14-5-2-3-6-16(14)21-22-18/h4,7,10,13,15H,2-3,5-6,8-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXWCIXJYXPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.